An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Hydroxypropyl)benzimidazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Hydroxypropyl)benzimidazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Hydroxypropyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, delves into the underlying reaction mechanism, and outlines a suite of analytical techniques for the thorough characterization of the title compound. The content is designed to furnish researchers and drug development professionals with the requisite knowledge and practical insights for the successful preparation and validation of 2-(3-Hydroxypropyl)benzimidazole. The methodologies presented are grounded in established chemical principles and supported by references to authoritative literature, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 2-(3-Hydroxypropyl)benzimidazole
Benzimidazole derivatives form the structural core of a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, and antitumor properties.[1] The 2-(3-Hydroxypropyl)benzimidazole molecule, in particular, presents a unique combination of a rigid, aromatic benzimidazole scaffold and a flexible, hydrophilic hydroxypropyl side chain. This bifunctional nature makes it an attractive candidate for various applications:
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Drug Development: The hydroxyl group offers a potential site for further chemical modification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The benzimidazole moiety itself is known to interact with various biological targets.
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Coordination Chemistry: The nitrogen atoms of the imidazole ring can act as ligands, forming coordination complexes with metal ions.[2] The appended hydroxyl group can also participate in metal chelation, leading to the formation of stable and potentially catalytic metallo-organic frameworks.
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Materials Science: The ability of benzimidazole derivatives to engage in hydrogen bonding and π-π stacking interactions makes them valuable building blocks for the construction of supramolecular assemblies and functional materials.
This guide aims to provide a detailed and practical framework for the synthesis and comprehensive characterization of this versatile molecule.
Synthesis of 2-(3-Hydroxypropyl)benzimidazole
The synthesis of 2-(3-Hydroxypropyl)benzimidazole is most effectively achieved through the Phillips condensation reaction, a classic and reliable method for the formation of the benzimidazole ring system. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Reaction Scheme
The overall reaction for the synthesis of 2-(3-Hydroxypropyl)benzimidazole is depicted below:
Figure 1: Synthesis of 2-(3-Hydroxypropyl)benzimidazole.
Underlying Principles and Rationale
The Phillips condensation reaction proceeds via a two-step mechanism. The first step involves the acylation of one of the amino groups of o-phenylenediamine by 4-hydroxybutyric acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide, leading to the formation of the imidazole ring after dehydration. The acidic medium, typically hydrochloric acid, serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
Detailed Experimental Protocol
Safety Precautions: This protocol involves the use of hazardous chemicals. o-Phenylenediamine is toxic and a suspected carcinogen.[3] Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | 98% | Sigma-Aldrich |
| 4-Hydroxybutyric acid | 99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 4 M | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets | VWR |
| Ethanol | Reagent Grade | Fisher Scientific |
| Activated Carbon | --- | Fisher Scientific |
| Distilled Water | --- | --- |
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.16 g (0.02 mol) of o-phenylenediamine in 25 mL of 4 M hydrochloric acid.
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Addition of Carboxylic Acid: To the stirred solution, add 2.08 g (0.02 mol) of 4-hydroxybutyric acid.
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Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Neutralization: After the reflux period, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture to a pH of 8-9 by the slow addition of a concentrated sodium hydroxide solution. This should be done in an ice bath to control the exothermic reaction.
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Purification: The crude product will precipitate out of the solution upon neutralization.
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Dissolve the precipitate in a minimal amount of hot aqueous ethanol.
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Add a small amount of activated carbon to decolorize the solution and reflux for 15 minutes.
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Filter the hot solution through a fluted filter paper to remove the activated carbon.
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Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold distilled water, and dry in a vacuum oven at 60 °C to a constant weight.
Expected Yield and Physical Properties
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Yield: 75-85%
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Appearance: Off-white to pale yellow crystalline solid
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Melting Point: 148-150 °C
Characterization of 2-(3-Hydroxypropyl)benzimidazole
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Molecular Structure
The molecular structure of 2-(3-hydroxypropyl)benzimidazole has been determined by X-ray crystallography.[2]
Figure 2: Molecular structure of 2-(3-hydroxypropyl)benzimidazole as determined by X-ray crystallography.[2]Spectroscopic Analysis
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule.
Figure 3: Workflow for ¹H NMR analysis.
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | N-H (imidazole) |
| ~7.5-7.6 | m | 2H | Ar-H |
| ~7.1-7.2 | m | 2H | Ar-H |
| ~4.5 | t | 1H | -OH |
| ~3.5 | t | 2H | -CH₂-OH |
| ~2.9 | t | 2H | Benzimidazole-CH₂- |
| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |
Rationale for Assignments:
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The N-H proton of the imidazole ring is expected to be significantly deshielded and appear as a broad singlet due to hydrogen bonding and quadrupole effects from the adjacent nitrogen atoms.
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The aromatic protons will appear in the typical downfield region, with their splitting patterns dependent on their coupling with neighboring protons.
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The hydroxyl proton will likely be a broad triplet, coupling with the adjacent methylene group. Its chemical shift can be variable and dependent on concentration and temperature.
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The methylene protons of the propyl chain will show characteristic triplet and pentet (or multiplet) signals due to coupling with their neighbors.
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2 (imidazole) |
| ~143, ~134 | Quaternary Ar-C |
| ~121, ~115 | Ar-CH |
| ~59 | -CH₂-OH |
| ~32 | Benzimidazole-CH₂- |
| ~30 | -CH₂-CH₂-CH₂- |
Rationale for Assignments:
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The C2 carbon of the imidazole ring is the most deshielded carbon due to its attachment to two nitrogen atoms.
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The aromatic carbons will resonate in the 110-145 ppm range.
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The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Figure 4: Workflow for IR spectroscopy analysis.
Expected Characteristic IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1620 | Medium | C=N stretch (imidazole) |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): m/z = 176.09496 (Calculated for C₁₀H₁₂N₂O)[4]
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Key Fragmentation Peaks: Fragmentation is likely to occur at the propyl side chain, with potential losses of H₂O, C₂H₄, and C₃H₆O. The benzimidazole ring is expected to be relatively stable.
Predicted Mass Spectrometry Data (from PubChem): [4]
| Adduct | m/z |
| [M+H]⁺ | 177.10224 |
| [M+Na]⁺ | 199.08418 |
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 2-(3-Hydroxypropyl)benzimidazole. The described Phillips condensation method is a reliable and efficient route to this valuable compound. The outlined characterization techniques, including NMR, IR, and mass spectrometry, provide a comprehensive approach to confirming the identity and purity of the synthesized product. The information presented herein is intended to empower researchers in their efforts to synthesize and utilize this and related benzimidazole derivatives for a wide range of applications in drug discovery and materials science.
References
-
Material Safety Data Sheet - Ortho-PHENYLENEDIAMINE 98%. (n.d.). Retrieved from [Link]
- Rakhmonova, S. M., et al. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt.
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Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
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The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (2022). IUCr Journals. Retrieved from [Link]
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Molecular structure of the 2-(3-hydroxypropyl)benzimidazole nitrate... (n.d.). ResearchGate. Retrieved from [Link]
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2-(3-hydroxypropyl)benzimidazole (C10H12N2O). (n.d.). PubChem. Retrieved from [Link]
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The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (2022). PubMed Central. Retrieved from [Link]
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4-Hydroxybutyric Acid. (n.d.). PubChem. Retrieved from [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. (n.d.).
- An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library.
- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Oriental Journal of Chemistry.
- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics.
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. Retrieved from [Link]
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2-Hydroxy benzimidazole. (n.d.). PubChem. Retrieved from [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry.
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(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
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(a) Characteristic fragment of the IR spectra of benzimidazole isolated... (n.d.). ResearchGate. Retrieved from [Link]
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
- BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. (2021). YouTube.
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IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate. Retrieved from [Link]
- The infrared spectra of some simple benzimidazoles. (n.d.). RSC Publishing.
- Figure S3. 1 H NMR Spectra of 2-Benzimidazolinone (3). (n.d.).
- 2H-Benzimidazol-2-one, 1,3-dihydro-. (n.d.). the NIST WebBook.
Sources
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - 2-(3-hydroxypropyl)benzimidazole (C10H12N2O) [pubchemlite.lcsb.uni.lu]
Figure 1: Molecular structure of the neutral 2-(3-hydroxypropyl)benzimidazole molecule, with displacement ellipsoids shown at the 50% probability level. This visualization is based on the findings reported by Rakhmonova et al.[